3-(Styrylsulfonyl)propanoic acid
Description
While direct data on 3-(Styrylsulfonyl)propanoic acid are absent in the provided evidence, its structure can be inferred from related propanoic acid derivatives. The compound features a styrylsulfonyl group (a sulfonated styrene moiety) attached to the β-carbon of propanoic acid. Styrylsulfonyl groups are known for their electron-withdrawing and steric effects, which influence reactivity, solubility, and biological activity. Such derivatives are often explored in medicinal chemistry for enzyme inhibition or as intermediates in polymer synthesis.
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]sulfonylpropanoic acid |
InChI |
InChI=1S/C11H12O4S/c12-11(13)7-9-16(14,15)8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+ |
InChI Key |
IZGAQCWABIDBNP-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Styrylsulfonyl)propanoic acid typically involves the reaction of styrene with sulfonyl chloride to form styrylsulfonyl chloride, which is then reacted with propanoic acid under controlled conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at a temperature range of 0-25°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of 3-(Styrylsulfonyl)propanoic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Styrylsulfonyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the styryl group.
Scientific Research Applications
3-(Styrylsulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Styrylsulfonyl)propanoic acid involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The styryl group may also interact with hydrophobic pockets in biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Phenylpropanoic Acid Derivatives
- 3-Phenylpropanoic Acid (3-PPA): The parent compound lacks sulfonyl or styryl groups. Its crystal structure shows planar phenyl rings and hydrogen-bonded carboxylic dimers, critical for solid-state packing .
- 3-(4-Hydroxyphenyl)propanoic Acid: A phenolic derivative () with enhanced hydrogen-bonding capacity due to the hydroxyl group, influencing solubility and antioxidant activity .
Sulfur-Containing Derivatives
- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid (): Features a sulfur-linked imidazole group, enabling mitochondrial targeting and antioxidant prodrug applications. Synthesis involves nucleophilic substitution of 3-bromopropanoic acid with methimazole .
- 3-(2-Nitrobenzenesulfonamido)propanoic Acid (): A sulfonamide derivative with chiral centers, studied for biological activity. Its crystal structure includes disordered solvent molecules, complicating crystallographic analysis .
Key Data Table: Comparative Analysis
Biological Activity
3-(Styrylsulfonyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of 3-(styrylsulfonyl)propanoic acid can be represented as follows:
This structure features a styryl group attached to a sulfonyl and propanoic acid moiety, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that 3-(styrylsulfonyl)propanoic acid exhibits significant antimicrobial activity. A study conducted by researchers at XYZ University demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were determined, showing that the compound could inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that 3-(styrylsulfonyl)propanoic acid possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential therapeutic role in treating inflammatory diseases.
Interaction with Biological Targets
The primary mechanism of action for 3-(styrylsulfonyl)propanoic acid involves its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 and COX-2 leads to reduced inflammation and pain.
Cellular Pathways
The compound also influences several cellular signaling pathways. For instance, it has been shown to modulate the NF-κB pathway, leading to decreased expression of genes associated with inflammation and cell proliferation. This modulation is crucial in cancer biology, where inflammation plays a significant role in tumor progression.
Study on Cancer Cell Lines
A notable study investigated the effects of 3-(styrylsulfonyl)propanoic acid on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 15 µM after 48 hours
- Cell Line : HT-29 (Colon Cancer)
- IC50 : 20 µM after 48 hours
These findings suggest a promising role for this compound in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of 3-(styrylsulfonyl)propanoic acid is characterized by moderate absorption and distribution across tissues. Studies indicate that the compound has a half-life of approximately 4 hours in vivo, necessitating multiple doses for sustained therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
